3-(Difluoromethoxy)butan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO/c1-4(2-3-8)9-5(6)7/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFRATILFYXVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 3 Difluoromethoxy Butan 1 Amine
Established Synthetic Pathways for 3-(Difluoromethoxy)butan-1-amine
Detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in publicly available scientific literature. However, based on established principles of organic synthesis, plausible routes can be proposed. These routes generally involve either the introduction of the difluoromethoxy group onto a pre-existing four-carbon amine-containing backbone or the formation of the amine on a difluoromethoxylated butane (B89635) scaffold.
Precursor-Based Routes to this compound
A logical precursor-based approach would commence with a commercially available or readily synthesized butanol derivative. One potential pathway starts from 4-amino-2-butanol. The hydroxyl group of this precursor could be subjected to difluoromethylation. Reagents for such a transformation include chlorodifluoromethane (B1668795) (Freon 22) under basic conditions, although this method often requires harsh conditions and specialized equipment. More contemporary methods might involve the use of electrophilic difluoromethylating agents.
Alternatively, a route could begin with a protected form of 4-aminobutan-2-one. The ketone could be reduced to the corresponding alcohol, followed by difluoromethoxylation of the hydroxyl group. Subsequent deprotection of the amine would yield the target compound. The choice of protecting group for the amine would be crucial to ensure compatibility with the reaction conditions of the subsequent steps.
Another strategy could involve starting with but-3-en-1-ol. The double bond could be exploited for the introduction of the difluoromethoxy group, potentially through an addition reaction, followed by hydroboration-oxidation to introduce a hydroxyl group at the terminal position, which can then be converted to the amine.
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While no specific catalytic routes for this compound have been reported, general catalytic strategies for the synthesis of amines and fluorinated compounds can be adapted.
For instance, a late-stage amination of a difluoromethoxylated precursor could be achieved through catalytic reductive amination. This would involve the conversion of a suitable ketone or aldehyde precursor, such as 3-(difluoromethoxy)butanal, in the presence of an ammonia (B1221849) source and a reducing agent, often catalyzed by a transition metal complex. google.com
Furthermore, catalytic C-H amination is a powerful tool for the direct conversion of C-H bonds into C-N bonds. google.com A hypothetical catalytic route could involve the direct amination of a 3-(difluoromethoxy)butane molecule at the C1 position, although achieving such regioselectivity would be a significant challenge.
General Strategies for the Introduction of Difluoromethoxy and Amino Moieties
The synthesis of fluorinated amines often relies on a set of general and robust chemical transformations. These methods provide a toolbox for chemists to construct molecules with the desired fluorine and amine functionalities.
Reductive Amination in the Synthesis of Fluorinated Amines
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. researchgate.netchinesechemsoc.orgnih.govnih.gov This two-step, often one-pot, process involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an imine or enamine, which is then reduced to the corresponding amine. nih.govuni.lu
For the synthesis of fluorinated amines, a fluorinated ketone or aldehyde can be reacted with ammonia or a primary amine, followed by reduction. uni.lu A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the imine over the carbonyl starting material. nih.gov Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is also a widely used method. researchgate.net
The following table summarizes common reducing agents used in reductive amination:
| Reducing Agent | Abbreviation | Typical Substrates | Notes |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Can also reduce the starting carbonyl compound. |
| Sodium Cyanoborohydride | NaBH₃CN | Imines, Enamines | More selective for imines over carbonyls. nih.gov |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Mild and selective, often used for acid-sensitive substrates. |
| Catalytic Hydrogenation | H₂/Catalyst | Imines, Enamines, Carbonyls | Requires a pressure apparatus for hydrogen gas. |
Fluoroamination Reactions for Aminated Fluoroalkanes
Fluoroamination reactions simultaneously introduce both a fluorine atom and an amino group into a molecule. These reactions can be highly valuable for the efficient synthesis of fluorinated amines. One approach involves the ring-opening of activated aziridines with a fluoride (B91410) source. For example, chiral aziridines can be opened with reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) to yield fluoroamines. researchgate.net The regioselectivity of the ring-opening can be influenced by the substituents on the aziridine (B145994) ring. researchgate.net
Another strategy involves the addition of a nitrogen and a fluorine source across a double bond. While less common, methods are being developed that utilize electrophilic fluorine sources in the presence of a nitrogen nucleophile to achieve this transformation.
Asymmetric Synthesis Techniques for Chiral Fluorinated Amines
Given that the introduction of a stereocenter can have a profound impact on the biological activity of a molecule, the asymmetric synthesis of chiral fluorinated amines is an area of intense research. As this compound possesses a chiral center at the C3 position, enantioselective synthesis would be crucial for many applications.
Several strategies have been developed for the asymmetric synthesis of chiral fluorinated amines. One of the most powerful methods is the catalytic asymmetric hydrogenation of fluorinated imines. Chiral metal catalysts, often based on transition metals like manganese, rhodium, or iridium, with chiral ligands can effectively reduce prochiral imines to chiral amines with high enantioselectivity.
Another important approach utilizes chiral auxiliaries. For example, N-tert-butylsulfinyl imines can be used to direct the stereoselective addition of nucleophiles or the reduction of the imine, leading to chiral amines after removal of the auxiliary. This method has been successfully applied to the synthesis of various fluorinated chiral amines.
The use of chiral nickel(II) complexes has also emerged as a powerful tool for the asymmetric synthesis of fluorinated amino acids, which can be further transformed into chiral amines. These complexes allow for the stereocontrolled alkylation of a glycine (B1666218) equivalent with fluorinated alkyl halides.
The following table provides a comparison of different asymmetric synthesis techniques for chiral fluorinated amines:
| Technique | Key Feature | Common Reagents/Catalysts | Advantages |
| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral imine with a chiral catalyst. | Chiral Mn, Rh, Ir catalysts with chiral ligands. | High atom economy, high enantioselectivity. |
| Chiral Auxiliaries | Use of a removable chiral group to control stereochemistry. | N-tert-butylsulfinyl imines. | Broad substrate scope, high stereoselectivity. |
| Chiral Ni(II) Complexes | Stereocontrolled alkylation of a chiral glycine equivalent. | Chiral Ni(II) complex, fluorinated alkyl halides. | Access to a diverse range of fluorinated amino acids. |
Applications of N-tert-Butylsulfinyl Imines in Stereoselective Routes
The synthesis of chiral fluorinated amines, such as this compound, presents a significant challenge in organic chemistry. A highly effective and widely adopted strategy to control stereochemistry involves the use of N-tert-butylsulfinyl imines. tandfonline.comnih.gov This methodology is valued for its high stereoselectivity, broad applicability to various substrates, and operational simplicity. nih.gov
The N-tert-butylsulfinyl group serves two critical functions: it activates the imine for nucleophilic addition and acts as a potent chiral directing group. tandfonline.com This dual role makes it exceptionally useful for the asymmetric synthesis of fluorinated amines. tandfonline.com The synthesis can proceed through two primary strategies:
Stereoselective addition of a nucleophile to or asymmetric reduction of a fluorinated N-tert-butylsulfinyl imine. tandfonline.com
Asymmetric addition of a fluorinated nucleophile to a non-fluorinated N-tert-butylsulfinyl imine. tandfonline.com
A key advantage of this approach is the facile removal of the tert-butylsulfinyl chiral auxiliary and its potential for recycling, which enhances the practicality and scalability of the synthesis. tandfonline.com For instance, the nucleophilic addition of trimethyl(trifluoromethyl)silane (TMSCF3) to chiral sulfinylimines has been shown to produce trifluoromethylated amines with high yields and excellent diastereoselectivity. umb.edu The high degree of stereocontrol is attributed to the preferred conformation of the imine, which directs the incoming nucleophile to the less hindered face. umb.edu Similarly, methods for monofluoromethylation using reagents like fluoro(phenylsulfonyl)methyl anion with N-tert-butylsulfinyl ketimines have been developed, demonstrating high efficiency and stereoselectivity through a proposed cyclic six-membered transition state. nih.gov
Table 1: Key Features of N-tert-Butylsulfinyl Imine Chemistry
| Feature | Description | Reference |
| Chiral Auxiliary | The N-tert-butylsulfinyl group directs the stereochemical outcome of the reaction. | tandfonline.com |
| High Stereoselectivity | Reactions typically proceed with high diastereoselectivity. | nih.govumb.edu |
| Broad Substrate Scope | Applicable to a wide range of aldehydes and ketones, including enolizable, nonenolizable, aromatic, and heterocyclic variants. | nih.govumb.edu |
| Practicality | The chiral auxiliary is easily cleaved and can be recycled. | tandfonline.com |
Reagent-Controlled Stereoselective Fluorinated Amine Synthesis
Achieving stereoselectivity in the synthesis of complex molecules can be directed by the reagents used, a strategy that offers significant control over the reaction outcome. In the context of fluorinated amine synthesis, this approach involves tuning the activating reagents to match the intrinsic reactivity of the substrates. nih.gov This method is particularly powerful as it can allow a single type of building block or donor to be used for different stereochemical outcomes simply by changing the activation conditions. nih.gov
For example, in glycosylation chemistry, a single glycosyl imidate donor can be used to form α-linkages with both primary and secondary alcohols by altering the activation system. Activation with trimethylsilyltriflate (TMSOTf) and dimethylformamide (DMF) is effective for secondary alcohols, while activation with trimethylsilyl (B98337) iodide (TMSI) in the presence of triphenylphosphine (B44618) oxide (Ph3PO) allows for the stereoselective glucosylation of primary alcohols. nih.gov This principle of reagent control is directly translatable to the synthesis of fluorinated amines, where the choice of Lewis acid, additive, or fluorinating source could dictate the stereochemical course of a reaction involving a prochiral imine or related substrate, providing a pathway to specific diastereomers of this compound.
Trifluoromethylation and Difluoromethylation Approaches Relevant to Fluorinated Amines
The introduction of difluoromethyl (CHF2) and trifluoromethyl (CF3) groups is a cornerstone of fluorination chemistry. While the target compound contains a difluoromethoxy group, the methodologies for introducing CHF2 and CF3 groups are highly relevant.
Nucleophilic trifluoromethylation of imines using trimethyl(trifluoromethyl)silane (TMSCF3), often called the Ruppert-Prakash reagent, is a well-established method. umb.edudntb.gov.ua The reaction's success with N-sulfonylaldimines and, particularly, the highly stereoselective versions with N-tert-butylsulfinyl imines, underscores its utility. umb.edu Challenges such as the lower electrophilicity of imines compared to carbonyls have been overcome through careful selection of activators. umb.edu
For difluoromethylation, fluorinated organosulfur compounds have emerged as versatile and efficient reagents. cas.cn These reagents can be used for nucleophilic difluoromethylation, among other transformations. cas.cn The development of general and efficient nucleophilic difluoromethylation methods applicable to a broad range of substrates, including imines, remains an area of active research. cas.cn
Recent advances include the development of one-pot procedures for the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF3SO2Na) or the bench-stable salt (Me4N)SCF3. nih.govrsc.org These methods often proceed through an in-situ-formed thiocarbamoyl fluoride intermediate, which is then converted to the N-CF3 group. nih.govrsc.org Such protocols are attractive due to their mild conditions, operational simplicity, and high functional group tolerance, making them suitable for late-stage fluorination. nih.gov
Novel Reagent Development for Fluorinated Amine Synthesis
The synthesis of fluorinated amines has been significantly advanced by the development of novel reagents that are safer, more efficient, and more versatile. nih.govacs.org Research has focused on creating shelf-stable reagents for the incorporation of fluorinated motifs. acs.org
One area of innovation is the use of carbon dioxide (CO2) and carbon disulfide (CS2) as benign C1 sources for synthesizing carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, respectively. nih.govresearchgate.net These intermediates can then be converted to trifluoromethylamines. For example, subjecting an amine to CO2 in the presence of a deoxyfluorination reagent like DAST (diethylaminosulfur trifluoride) yields a carbamoyl fluoride. nih.govresearchgate.net Similarly, thiocarbamoyl fluorides formed from CS2 can be transformed into trifluoromethylamines via desulfurinative fluorination with reagents like silver(I) fluoride. nih.govacs.org
Another significant development is the use of Selectfluor in a metal-free, one-pot process to convert a primary amino group into a difluoramino (NF2) group. rsc.org This method is notable for its use of a safe fluorine source, mild reaction conditions, and the ability to use water as a green cosolvent, facilitating scaled-up synthesis. rsc.org Furthermore, reagents such as sulfuryl fluoride (SO2F2) have been repurposed from their role as a fumigant to a valuable reagent in organic synthesis, enabling the one-pot 1,1-dihydrofluoroalkylation of amines. acs.org
Table 2: Examples of Novel Reagents for Fluorinated Amine Synthesis
| Reagent/System | Transformation | Key Features | Reference |
| CO2 / DAST | Amine → Carbamoyl Fluoride | Utilizes a benign C1 source; can be used for labeled synthesis. | nih.govresearchgate.net |
| CS2 / DAST | Amine → Thiocarbamoyl Fluoride | Intermediate for trifluoromethylamines; moderate to excellent yields. | nih.govacs.org |
| Selectfluor | Amine → Difluoramine (NF2) | Metal-free; safe fluorine source; scalable one-pot process. | rsc.org |
| SO2F2 / Dihydrofluoroalcohol | Amine → 1,1-Dihydrofluoroalkylated Amine | One-pot activation and alkylation; excellent functional group tolerance. | acs.org |
| (Me4N)SCF3 / AgF | Secondary Amine → N-CF3 Amine | Bench-stable reagent; rapid, one-pot reaction at room temperature. | nih.gov |
Advanced Synthetic Methodologies
Multicomponent Reactions (MCRs) in Fluorinated Amine Synthesis
In the context of amine synthesis, classic MCRs like the Strecker (amine, carbonyl, cyanide) and Ugi (amine, carbonyl, isocyanide, carboxylic acid) reactions are foundational. nih.govnih.gov The principles of MCRs can be adapted for the synthesis of complex fluorinated amines. For example, a carbonyl alkylative amination reaction has been developed as a multicomponent platform that couples secondary amines, enolizable aldehydes, and nonactivated alkyl iodides using zinc metal. acs.org This approach leverages the addition of alkyl radicals to iminium ion electrophiles and demonstrates remarkable functional group tolerance, enabling the streamlined synthesis of complex tertiary amines. acs.org
The application of MCRs to introduce fluorine-containing moieties could involve using a fluorinated building block as one of the components. This strategy allows for the rapid assembly of structurally diverse and complex fluorinated molecules, representing an efficient pathway toward compounds like this compound. frontiersin.orgrsc.org
One-Pot Synthetic Procedures
One-pot syntheses, which may or may not be true MCRs, involve multiple sequential reaction steps conducted in a single reaction vessel without isolating intermediates. This approach enhances efficiency and reduces waste. Many modern methods for synthesizing fluorinated amines are designed as one-pot procedures. nih.govnih.gov
Examples include:
An N-perfluoroalkylation–defluorination sequence where nitrosoarenes react with perfluoroalkanesulfinates to form labile hydroxylamine (B1172632) intermediates that are immediately converted in the same pot to various fluorinated amides and related structures. nih.govacs.org
The trifluoromethylation of secondary amines using the bench-stable (Me4N)SCF3 reagent, which proceeds via a thiocarbamoyl fluoride intermediate that is generated and converted to the final N-CF3 product in the same vessel. nih.gov
A metal-free fluorination using Selectfluor, which transforms an amino group to a difluoramino group in a single pot under mild conditions. rsc.org
The synthesis of perfluoroalkyl amines from secondary amines using CF3SO2Na, where the key thiocarbonyl fluoride intermediate is formed and converted in situ. rsc.org
These one-pot strategies are characterized by their operational simplicity, mild reaction conditions, and high selectivity, making them powerful tools for the efficient synthesis of fluorinated amines. nih.govrsc.org
Scalability Considerations in Fluorinated Amine Synthesis
The successful transition of a synthetic route from laboratory-scale to industrial production is a complex undertaking, particularly for fluorinated compounds. Several factors must be carefully evaluated to ensure a safe, efficient, and economically viable process. These considerations are paramount when contemplating the large-scale synthesis of molecules like this compound.
Reagent Selection and Cost: The choice of fluorinating agent is a primary driver of scalability. Many traditional fluorinating reagents are expensive, hazardous, or both, making them unsuitable for large-scale production. google.com For instance, while some specialized reagents offer high efficiency and selectivity on a small scale, their cost can be prohibitive for industrial applications. google.com The development of processes that utilize cheaper and more readily available fluorine sources, such as hydrogen fluoride (HF) or its amine complexes, is a key focus in process chemistry. However, the high toxicity and corrosiveness of anhydrous HF necessitate specialized handling equipment and stringent safety protocols.
Reaction Conditions and Safety: The conditions required for fluorination reactions, such as high temperatures, pressures, or the use of highly reactive intermediates, pose significant safety challenges on a large scale. Exothermic reactions, in particular, require robust thermal management systems to prevent runaway reactions. The use of continuous flow chemistry is emerging as a valuable strategy to mitigate some of these risks. Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of hazardous reagents in smaller, contained volumes. This approach can lead to higher yields and improved safety profiles compared to traditional batch processing.
Process Optimization and Efficiency: Maximizing yield and minimizing waste are crucial for the economic viability of any large-scale synthesis. This involves a thorough optimization of reaction parameters, including solvent, catalyst, temperature, and reaction time. Catalyst selection is particularly important, as an efficient and recyclable catalyst can significantly reduce costs and environmental impact. In the context of amine synthesis, methods like reductive amination of ketones or aldehydes are common industrial processes, but their efficiency can be hampered by catalyst deactivation and the formation of byproducts.
Purification and Product Isolation: The isolation and purification of the final product can be a significant bottleneck in a scalable process. The choice of purification method (e.g., distillation, crystallization, or chromatography) depends on the physical properties of the target compound and the nature of the impurities. For amines, which can be basic, extraction and salt formation are common purification strategies. The development of a robust and efficient purification protocol is essential to achieve the high purity required for pharmaceutical or agrochemical applications.
Interactive Table: Key Scalability Factors in Fluorinated Amine Synthesis
| Factor | Key Considerations | Potential Solutions |
| Reagent Cost & Availability | High cost of specialized fluorinating agents. | Utilization of cheaper fluorine sources like HF-amine complexes; development of catalytic methods. |
| Reaction Safety | Handling of hazardous reagents (e.g., anhydrous HF); control of exothermic reactions. | Use of flow chemistry for better process control and safety; implementation of robust thermal management systems. |
| Process Efficiency | Catalyst deactivation; formation of byproducts; low yields. | Optimization of reaction conditions; development of robust and recyclable catalysts; use of continuous processing. |
| Purification | Removal of impurities and byproducts to achieve high purity. | Development of efficient distillation, crystallization, or chromatographic methods; utilization of salt formation for purification of amines. |
Chemical Reactivity and Transformation Studies of Fluorinated Butane Amines
Reactivity of the Primary Amine Functionality in Fluorinated Systems
The primary amine group is a versatile functional group, capable of acting as a nucleophile and a base. However, the presence of fluorine atoms in proximity can significantly modulate its characteristic reactions.
Nucleophilic Characteristics of Amines in Fluorinated Environments
The nucleophilicity of an amine is largely dictated by the availability of the lone pair of electrons on the nitrogen atom. In fluorinated environments, the strong electron-withdrawing nature of fluorine atoms can decrease the electron density on the nitrogen, thereby reducing its nucleophilicity. masterorganicchemistry.comalfa-chemistry.com For instance, the nucleophilicity of 2,2,2-trifluoroethylamine (B1214592) is reduced by a factor of about 100,000 compared to piperidine. masterorganicchemistry.com This effect is attributed to the inductive electron withdrawal by the fluorine atoms, which makes the lone pair on the nitrogen less available for attacking an electrophilic center.
The difluoromethoxy group in 3-(Difluoromethoxy)butan-1-amine is also strongly electron-withdrawing, which is expected to decrease the nucleophilicity of the primary amine compared to its non-fluorinated analogue, butan-1-amine. nih.gov However, the difluoromethoxy group can also act as a hydrogen bond donor, which could influence its interactions in different chemical environments. researchgate.net
Table 1: Comparison of Nucleophilicity in Amines
| Compound | Relative Nucleophilicity (Qualitative) | Influencing Factors |
|---|---|---|
| Butan-1-amine | High | Alkyl group is electron-donating. |
| This compound | Moderate to Low | Electron-withdrawing difluoromethoxy group reduces electron density on nitrogen. |
| 2,2,2-Trifluoroethylamine | Very Low | Strong inductive effect from the trifluoromethyl group significantly reduces nucleophilicity. masterorganicchemistry.com |
Alkylation Reactions of Fluorinated Amines
Primary amines readily undergo alkylation reactions with alkyl halides. However, these reactions are often difficult to control and can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, through polyalkylation. msu.educhemguide.co.uk The product amine is often more nucleophilic than the starting amine, leading to further reaction. masterorganicchemistry.com
In the case of fluorinated amines like this compound, the reduced nucleophilicity of the primary amine would likely necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases) to achieve alkylation. While polyalkylation remains a possibility, the decreased reactivity of the fluorinated amine products might allow for better control over the reaction to favor mono-alkylation under carefully controlled conditions.
Acylation Reactions of Fluorinated Amines
Primary amines react with acyl chlorides and acid anhydrides to form N-substituted amides. chemguide.co.uk This reaction is a common transformation for primary amines. For this compound, the reaction with an acylating agent like ethanoyl chloride would be expected to yield the corresponding N-(3-(difluoromethoxy)butyl)acetamide. While the nucleophilicity of the amine is reduced, it is generally still sufficient to react with highly electrophilic acyl chlorides. The reaction is typically vigorous. chemguide.co.uk
Table 2: Representative Acylation Reaction
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Ethanoyl chloride | N-(3-(difluoromethoxy)butyl)ethanamide |
| This compound | Acetic anhydride | N-(3-(difluoromethoxy)butyl)ethanamide |
Influence of Difluoromethoxy Group on Adjacent Functionalities
The difluoromethoxy group exerts a significant electronic and stereoelectronic influence on the rest of the molecule, extending beyond its immediate impact on the amine functionality.
Electronic Effects of the Difluoromethoxy Moiety
The difluoromethoxy (OCF2H) group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect can influence the acidity of nearby protons and the reactivity of other functional groups. The OCF2H group is also noted for its ability to modulate lipophilicity in a dynamic way; it can alter its lipophilicity based on the surrounding chemical environment through bond rotation. nih.gov Furthermore, the hydrogen atom of the difluoromethoxy group can participate in hydrogen bonding, which can be a crucial factor in molecular interactions. researchgate.net
Table 3: Electronic Properties of the Difluoromethoxy Group
| Property | Description | Reference |
|---|---|---|
| Electron-withdrawing nature | Strong inductive effect due to highly electronegative fluorine atoms. | nih.gov |
| Lipophilicity | Can exhibit dynamic lipophilicity, adapting to its chemical environment. | nih.gov |
| Hydrogen Bonding | The hydrogen atom can act as a hydrogen bond donor. | researchgate.net |
Stereoelectronic Modulations by Fluorinated Ethers
Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular conformation and reactivity. In fluorinated ethers, a key stereoelectronic interaction is negative hyperconjugation, which involves the donation of electron density from a lone pair (n) or a bonding orbital (σ) into an adjacent antibonding orbital (σ*).
For the difluoromethoxy group, there can be donation from the oxygen lone pairs into the antibonding orbitals of the C-F bonds (nO -> σ*C-F). nih.gov This interaction can influence bond lengths, bond angles, and rotational barriers within the molecule, thereby affecting its preferred conformation. The conformational preferences dictated by these stereoelectronic effects can, in turn, influence the molecule's reactivity by controlling the accessibility of different functional groups and the orientation of interacting orbitals during a chemical reaction. rsc.orgyoutube.com
Derivatization Strategies for this compound
The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into the formation of amides, ureas, and carbamates, cyclization reactions involving the amine and the alkyl chain, and transformations targeting the unique difluoromethoxy group. Such derivatization is crucial for modulating the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and potential biological activity. nih.govmdpi.com
Formation of Amides, Ureas, and Carbamates
The nucleophilic nature of the primary amine in this compound facilitates its reaction with various electrophilic partners to form stable amide, urea (B33335), and carbamate (B1207046) linkages. These functional groups are prevalent in pharmaceuticals and agrochemicals, making these derivatization strategies highly relevant. luxembourg-bio.com
Amide Formation:
Amide bonds are typically formed by the reaction of the amine with an activated carboxylic acid derivative. nih.gov Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govgrowingscience.com The reaction of this compound with a carboxylic acid in the presence of such coupling agents would yield the corresponding N-[3-(difluoromethoxy)butyl]amide. The reaction conditions are generally mild, proceeding at room temperature in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). nih.govcommonorganicchemistry.com
Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be employed, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. khanacademy.org
Interactive Data Table: Representative Conditions for Amide Synthesis
| Activating Agent/Reagent | Base (if applicable) | Solvent | Temperature (°C) | Typical Yield (%) |
| EDC/HOBt | DIPEA | CH3CN | Room Temp | 70-95 |
| DCC/DMAP | - | DCM | Room Temp | 60-90 |
| Acyl Chloride | Triethylamine | DCM | 0 to Room Temp | 80-98 |
| B(OCH2CF3)3 | - | MeCN | 80 | 70-95 |
Note: Yields are generalized from reactions with primary amines and may vary for this compound. nih.govnih.gov
Urea Formation:
Interactive Data Table: Common Methods for Urea Synthesis
| Reagent | Solvent | Temperature (°C) | Catalyst/Additive |
| Isocyanate | THF or DCM | Room Temp | None |
| CDI, then amine | DCM | Room Temp | None |
| Triphosgene (B27547), then amine | DCM with base | 0 to Room Temp | Triethylamine |
| Amine, CO2, Dehydrating Agent | Varies | Varies | Varies |
Note: These are general conditions for urea formation from primary amines. commonorganicchemistry.comorganic-chemistry.org
Carbamate Formation:
Carbamates can be prepared by reacting this compound with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base to scavenge the generated HCl. researchgate.net Another common method involves the reaction with a dialkyl carbonate, which can be facilitated by a catalyst. lincoln.ac.uk The Curtius rearrangement of an acyl azide (B81097) in the presence of an alcohol can also generate an isocyanate in situ, which is then trapped by the amine to form a carbamate. organic-chemistry.org Furthermore, the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a standard method for the introduction of the widely used Boc protecting group, a tert-butyl carbamate. organic-chemistry.org
Interactive Data Table: Selected Reagents for Carbamate Synthesis
| Reagent | Solvent | Base | Notes |
| Benzyl Chloroformate | DCM/Water | NaHCO3 | Forms Cbz-protected amine |
| Di-tert-butyl dicarbonate (Boc₂O) | THF/Water | NaOH | Forms Boc-protected amine |
| Ethyl Chloroformate | Toluene | Pyridine | Forms ethyl carbamate |
| Di(2-pyridyl) carbonate (DPC) | Acetonitrile | Triethylamine | General carbamate synthesis |
Note: These are illustrative examples of carbamate formation with primary amines. researchgate.netnih.gov
Cyclization Reactions Involving the Amine and Alkyl Chain
The presence of both a nucleophilic amine and a flexible alkyl chain in this compound allows for the potential construction of nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. These reactions typically require the introduction of a second reactive functional group on the alkyl chain.
For instance, if the alkyl chain is modified to contain an electrophilic center, such as a halide or a tosylate, intramolecular nucleophilic substitution by the amine can lead to the formation of a cyclic amine, such as a substituted pyrrolidine (B122466) or piperidine. The regioselectivity of the cyclization (i.e., the size of the ring formed) would depend on the position of the leaving group.
A hypothetical route could involve the conversion of the terminal amine to a different functional group that can then react with a newly introduced group on the butoxy chain. For example, oxidation of the amine to a ketone, followed by reductive amination with a tethered amine could lead to a cyclic structure. Another approach could be a deconstructive fluorination of a cyclic amine precursor to yield an acyclic fluorinated amine. nih.gov
Fluorination-induced intramolecular cyclization has been demonstrated for the synthesis of fluoro-substituted spiro-1,3-oxazines and spiro-1,3-thiazines. rsc.org While not directly applicable to this compound without significant modification, this strategy highlights the potential for fluorine chemistry to drive complex cyclizations.
Transformations of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is a key structural motif, often introduced to enhance metabolic stability and modulate lipophilicity. nih.gov Its transformation is less common than derivatization of the amine, but certain reactions can be envisaged under specific conditions.
The C-F bonds in the difluoromethoxy group are generally strong and resistant to cleavage. However, the hydrogen atom of the difluoromethoxy group is weakly acidic and can be abstracted under certain conditions. researchgate.net While the difluoromethoxy group is generally considered a stable bioisostere of an alcohol or thiol, its stability can be influenced by the surrounding molecular architecture. nih.gov
Hydrolysis of the difluoromethoxy group to a formate (B1220265) and ultimately to a hydroxyl group is a potential transformation, though it typically requires harsh conditions. Studies on aromatic trifluoromethyl groups have shown that hydrolysis to a carboxylic acid can be achieved using fuming sulfuric acid and boric acid. rsc.org While not directly analogous, this suggests that acidic conditions could potentially lead to the cleavage of the C-O bond or C-F bonds in the difluoromethoxy group, although this is generally considered a difficult transformation. The presence of an electron-withdrawing group can enhance the rate of hydrolysis of functional groups like amides, and similar electronic effects could potentially influence the stability of the difluoromethoxy group. scholaris.ca
In some contexts, particularly in pyrrole (B145914) systems, α-difluoromethyl groups have shown lability under hydrolytic conditions, proceeding through an azafulvenium-like intermediate. rsc.org While the aliphatic nature of this compound makes this specific mechanism unlikely, it underscores that the stability of a difluoromethyl group is not absolute and can be compromised by neighboring group participation or the formation of stabilized intermediates.
Reductive defluorination of per- and polyfluoroalkyl substances (PFAS) has been studied, often requiring potent reducing agents or specific catalytic systems. nih.gov Such methods could potentially be adapted to transform the difluoromethoxy group, although this would likely be a non-trivial synthetic challenge.
Role of 3 Difluoromethoxy Butan 1 Amine As a Synthetic Building Block
Utilization in the Construction of Complex Molecular Architectures
The primary amine functionality of 3-(Difluoromethoxy)butan-1-amine is a gateway to a vast chemical space, allowing for its use in both scaffold diversification and the de novo synthesis of heterocyclic systems.
In drug discovery, the systematic modification of a central molecular scaffold is a common strategy to optimize biological activity and pharmacokinetic profiles. The primary amine of this compound is an ideal functional group for this purpose, enabling the introduction of the difluoromethoxybutyl side chain onto various molecular frameworks through a range of robust and high-yielding reactions.
Key reactions for scaffold diversification utilizing a primary amine include:
Amide Bond Formation: Coupling with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form amides.
Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is subsequently reduced to a secondary amine.
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield stable sulfonamides.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
N-Alkylation: Direct reaction with alkyl halides to form secondary or tertiary amines.
The incorporation of the 3-(difluoromethoxy)butyl moiety via these reactions allows for the exploration of structure-activity relationships (SAR) in a targeted manner, with the fluorinated group providing a means to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding interactions. The preparation of sp³-rich scaffolds, which are more akin to natural products, is a growing trend in drug discovery, and building blocks like this compound are well-suited for this purpose. nih.gov
Table 1: Key Reactions for Scaffold Diversification with Primary Amines
| Reaction Type | Reactant | Functional Group Formed |
|---|---|---|
| Amide Coupling | Carboxylic Acid / Acyl Chloride | Amide |
| Reductive Amination | Aldehyde / Ketone | Secondary Amine |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
|---|---|---|
Examples of heterocyclic syntheses where a primary amine is a key component include:
Pictet-Spengler Reaction: Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form tetrahydroisoquinolines.
Bischler-Napieralski Reaction: Acylation of a phenethylamine (B48288) followed by cyclodehydration to form a 3,4-dihydroisoquinoline.
Paal-Knorr Synthesis: Reaction with a 1,4-dicarbonyl compound to form pyrroles.
Hantzsch Dihydropyridine (B1217469) Synthesis: A multi-component reaction that can utilize an amine as the nitrogen source for the dihydropyridine ring.
By employing this compound in these classical and modern heterocyclic syntheses, chemists can readily access novel N-heterocycles decorated with the 3-(difluoromethoxy)butyl group, thereby creating new chemical entities with potentially enhanced pharmacological profiles. The synthesis of nitrogen-containing heterocycles can often be achieved through environmentally benign, metal-catalyzed dehydrative cyclization reactions under mild conditions. pitt.edu
Integration into Organofluorine Compounds with Defined Chemical Properties
The difluoromethoxy group (-OCHF₂) is a privileged moiety in medicinal chemistry, recognized for its ability to act as a bioisostere of other functional groups and to fine-tune molecular properties.
The introduction of fluorine-containing groups is a well-established strategy to modulate the lipophilicity and metabolic stability of drug candidates. nih.gov Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The difluoromethoxy group is considered a lipophilic hydrogen bond donor and can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amino groups.
Generally, increasing lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov The difluoromethoxy group provides a more moderate increase in lipophilicity compared to the more common trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups.
Furthermore, the C-F bond is significantly stronger than the C-H bond, making fluorinated positions less susceptible to metabolic oxidation by cytochrome P450 enzymes. researchgate.net By replacing a metabolically labile methoxy (B1213986) group with a difluoromethoxy group, the metabolic stability of a molecule can be substantially improved, leading to a longer half-life and improved pharmacokinetic profile. nih.gov The introduction of the -CF₂CF₃ group in one instance resulted in a five-fold increase in intrinsic potency and enhanced metabolic stability. nih.gov
Table 2: Comparison of Calculated LogP for Different Functional Groups
| Functional Group | Approximate LogP Contribution |
|---|---|
| Methoxy (-OCH₃) | ~ -0.02 |
| Difluoromethoxy (-OCHF₂) | ~ +0.5 |
| Trifluoromethoxy (-OCF₃) | ~ +1.0 |
| Hydroxyl (-OH) | ~ -0.67 |
|---|---|
Note: LogP contributions are approximate and can vary based on the molecular context.
The N-trifluoromethyl (N-CF₃) group is gaining increasing attention in medicinal chemistry due to its unique electronic properties and high metabolic stability. mdpi.com The direct attachment of a trifluoromethyl group to a nitrogen atom can significantly alter the basicity and nucleophilicity of the nitrogen, while also increasing local lipophilicity.
Although the synthesis of N-CF₃ compounds can be challenging, several methods have been developed for the trifluoromethylation of amines. academie-sciences.frnih.gov Electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents), are commonly employed to install the CF₃ group onto nucleophilic nitrogen atoms. academie-sciences.fr The primary amine of this compound represents a suitable handle for such transformations. The reaction would yield a novel N-trifluoromethyl derivative, combining the properties of the N-CF₃ group with those of the difluoromethoxybutyl side chain. While the synthesis of N-CF₃ secondary amines remains a challenge, new methods are being developed that feature broad substrate scope and good functional group tolerance. nih.govnih.gov
The incorporation of unnatural amino acids into peptides and proteins is a powerful technique for studying protein structure and function, as well as for developing novel peptide-based therapeutics with enhanced stability and activity. Fluorinated amino acids are particularly valuable in this context. rsc.orgprinceton.edu
This compound can serve as a chiral or racemic building block for the synthesis of novel, acyclic fluorinated amino acid mimics. nih.gov Synthetic strategies to convert a primary amine into an α-amino acid include the Strecker synthesis (reaction with a cyanide source and an aldehyde) or by serving as a nucleophile in the alkylation of a glycine (B1666218) enolate equivalent. The resulting amino acid would feature the unique 3-(difluoromethoxy)butyl side chain, which could impart interesting conformational constraints and properties to peptides into which it is incorporated. The synthesis of such unnatural amino acids often relies on the use of fluorinated building blocks to prepare diverse structures. rsc.orgpsu.edu
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
|---|
Applications in Parallel Synthesis and Compound Library Generation
Information regarding the specific application of this compound in parallel synthesis and the generation of compound libraries is not extensively available in peer-reviewed literature or public databases. However, the structural characteristics of this compound suggest its potential utility as a valuable building block in these high-throughput chemistry applications.
Parallel synthesis and the creation of compound libraries are fundamental strategies in modern drug discovery and materials science. These approaches enable the rapid synthesis of a multitude of structurally related compounds, which can then be screened for desired biological activity or material properties. The success of such endeavors relies heavily on the availability of diverse and unique chemical building blocks.
Primary amines are a cornerstone of many reactions used in the construction of compound libraries due to their versatile reactivity. They readily participate in a wide range of chemical transformations, including amide bond formations, reductive aminations, and transition metal-catalyzed cross-coupling reactions. The primary amine functional group in this compound allows it to be readily incorporated into various molecular scaffolds using these established synthetic protocols.
Furthermore, the incorporation of fluorine-containing motifs is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates. The difluoromethoxy group (-OCF2H) present in this compound can influence properties such as lipophilicity, metabolic stability, and binding affinity. As a building block, it allows for the introduction of this desirable fluorinated moiety into a library of compounds, thereby increasing the chemical diversity and potential for identifying molecules with favorable biological profiles.
While direct, published research on the use of this compound in large-scale library synthesis is not apparent, its nature as a primary amine bearing a difluoromethoxy group makes it a theoretically attractive candidate for such applications. Its use would allow for the systematic exploration of the chemical space around a particular pharmacophore, where the introduction of the difluoromethoxy group could be a key element in lead optimization efforts. The generation of a hypothetical library based on a common core scaffold and a variety of reactants is illustrated below to demonstrate its potential role.
Hypothetical Application in a Combinatorial Library
| Scaffold | Reactant Class | Example Reactant | Potential Product Class |
| Carboxylic Acid | This compound | Acetic Acid | N-(3-(Difluoromethoxy)butyl)acetamide |
| Aldehyde | This compound | Benzaldehyde | N-Benzyl-3-(difluoromethoxy)butan-1-amine |
| Aryl Halide | This compound | Bromobenzene | N-(3-(Difluoromethoxy)butyl)aniline |
Computational and Theoretical Investigations of Fluorinated Butane Amines
Quantum Chemical Studies on Molecular Conformation and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock methods, are pivotal for elucidating the three-dimensional structure and electronic landscape of fluorinated amines. nih.govemerginginvestigators.org For 3-(Difluoromethoxy)butan-1-amine, these studies can predict bond lengths, bond angles, and dihedral angles that define its most stable conformations.
The presence of the highly electronegative fluorine atoms in the difluoromethoxy group induces a significant partial positive charge on the adjacent carbon and hydrogen atoms, creating a strong dipole moment. man.ac.ukrsc.org This polarity is a defining feature of the molecule's electronic structure. Computational methods like Mulliken charge analysis can quantify the charge distribution across the molecule, highlighting the electron-deficient and electron-rich regions.
Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org In fluorinated amines, the electron-withdrawing nature of fluorine typically lowers the energy of both the HOMO and LUMO, which can enhance stability. methodist.edu
| Predicted Electronic Property | Influencing Factor | Significance |
| High Dipole Moment | High electronegativity of fluorine atoms in the -OCHF₂ group. man.ac.uk | Influences solubility, intermolecular interactions, and binding to biological targets. |
| Charge Distribution | Polarization of C-F and C-O bonds. | Determines sites susceptible to nucleophilic or electrophilic attack. The carbon of the -CHF₂ group is highly electron-deficient. |
| HOMO-LUMO Gap | Electron-withdrawing effect of fluorine substituents. emerginginvestigators.org | A larger gap generally implies higher kinetic stability and lower chemical reactivity. emerginginvestigators.org |
| Molecular Conformation | Steric and electronic repulsion/attraction between the amine and difluoromethoxy groups. acs.org | The preferred spatial arrangement affects physical properties and how the molecule interacts with other molecules. |
Reaction Mechanism Elucidation for Synthetic Pathways
Theoretical chemistry provides powerful tools for mapping the reaction coordinates of synthetic pathways, identifying transition states, and calculating activation energies. researchgate.net This is especially valuable in organofluorine chemistry, where reactions can be complex and intermediates short-lived. For a molecule like this compound, computational studies can help rationalize reaction outcomes and optimize conditions.
One plausible synthetic route could involve the aminofluorination of a corresponding fluorinated alkene, where an amine and a fluorine atom are added across a double bond. rsc.org Mechanistic studies for such reactions have revealed pathways involving single-electron oxidation and Ritter-type amination. rsc.org Another approach could be the deoxyfluorination of a corresponding hydroxy-amine, or the fluorination of a dithiocarbamate (B8719985) intermediate. acs.orgacs.orgnih.gov
Computational modeling using DFT can elucidate these pathways step-by-step:
Reactant Complexation: Modeling the initial interaction between the substrate and reagents.
Transition State Analysis: Locating the highest energy point along the reaction coordinate to determine the activation barrier, which governs the reaction rate.
Intermediate Stability: Calculating the relative energies of any intermediates formed during the reaction.
Product Formation: Modeling the final step to yield the fluorinated amine.
By comparing the energy profiles of different potential pathways, chemists can predict the most likely mechanism and understand the origins of selectivity in the reaction. researchgate.net
| Plausible Synthetic Step | Role of Computational Elucidation |
| Formation of a fluorinated alkene precursor | Predict reaction feasibility and side products. |
| Aminofluorination of the alkene | Model the transition state of the fluorine and nitrogen addition to understand stereoselectivity. rsc.org |
| Ritter-type reaction with a nitrile | Calculate the energy barriers for carbocation formation and subsequent nucleophilic attack by the nitrile. rsc.org |
| Hydrolysis of the resulting amide | Elucidate the mechanism of the final hydrolysis step to yield the primary amine. |
Prediction of Reactivity and Selectivity in Fluorinated Amine Systems
Computational models are increasingly used to predict the reactivity and selectivity of fluorinated compounds. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, for example, build mathematical models that correlate chemical structure with physical or biological activity. researchgate.netnih.gov For fluorinated amine systems, these models can predict properties like receptor binding affinity or metabolic stability based on calculated molecular descriptors.
Key computational descriptors used to predict reactivity include:
Electronic Descriptors: Mulliken charges, dipole moment, and HOMO/LUMO energies indicate a molecule's tendency to participate in electrostatic or orbital-controlled reactions. nih.gov
Steric Descriptors: Molecular volume and surface area can predict how well a molecule fits into an enzyme's active site.
Topological Descriptors: These indices, derived from the molecular graph, provide a numerical representation of molecular size, shape, and branching. researchgate.netresearchgate.net
For this compound, FMO theory predicts that the lone pair on the nitrogen atom makes it a likely site for electrophilic attack (protonation, alkylation), while the electron-deficient carbon of the difluoromethyl group could be susceptible to certain nucleophilic interactions. acs.orgncert.nic.in Computational models can refine these predictions by quantifying the activation barriers for reactions at different sites, thus predicting the selectivity of a given transformation. nih.gov
| Computational Method | Application to Fluorinated Amines | Predicted Outcome for this compound |
| Frontier Molecular Orbital (FMO) Theory | Identifies the most reactive orbitals for electrophilic/nucleophilic attack. nih.gov | The amine nitrogen is the primary nucleophilic site; the difluoromethyl carbon is an electrophilic center. |
| Electrostatic Potential Mapping | Visualizes electron-rich (negative) and electron-poor (positive) regions on the molecular surface. | A negative potential around the nitrogen atom and a positive potential near the -CHF₂ group. |
| QSAR Modeling | Correlates structural descriptors with reactivity or biological activity. researchgate.netnih.gov | Predicts properties like lipophilicity and potential interactions with biological macromolecules. |
Conformational Analysis of Butane (B89635) Chain with Difluoromethoxy and Amine Substituents
The conformation of an open-chain alkane is defined by the rotation around its carbon-carbon single bonds. libretexts.org For butane, the key conformations are the low-energy staggered forms (anti and gauche) and the high-energy eclipsed forms. youtube.comwikipedia.org The introduction of substituents dramatically influences the relative energies of these conformations due to steric and electronic interactions.
In this compound, the central C2-C3 bond is the critical pivot point. The analysis is more complex than for simple butane due to the size and polarity of the substituents: a -CH₂NH₂ group on one side and an -OCHF₂ group on the other.
Steric Hindrance: The bulky difluoromethoxy and aminoethyl groups will experience significant steric repulsion when they are brought close together in eclipsed or even gauche conformations. libretexts.org Similar to butane, the anti conformation, where these two large groups are 180° apart, is expected to be the most sterically favorable. wikipedia.org
Electronic Effects: The analysis is complicated by strong dipole-dipole interactions. The C-F and C-O bonds in the difluoromethoxy group create a strong local dipole. Studies on 1,2-difluoroethane (B1293797) and 1,3-difluorinated alkanes show that electrostatic interactions can overcome steric hindrance, sometimes making a gauche conformation more stable than the anti conformation. acs.orgupenn.edunih.gov The interaction between the polar -OCHF₂ group and the lone pair of the amine's nitrogen atom could lead to stabilizing or destabilizing gauche effects depending on their relative orientation.
Computational analysis can calculate the potential energy for a full 360° rotation around the C2-C3 bond. This would reveal the energy of each conformation (anti, gauche, and eclipsed) and the energy barriers for interconversion between them. It is predicted that the most stable conformer will be the one that best balances the minimization of steric strain with the optimization of electrostatic interactions.
| Conformation (around C2-C3 bond) | Description | Predicted Relative Energy | Rationale |
| Anti | The -CH₂NH₂ and -OCHF₂ groups are 180° apart. | Lowest | Minimizes steric hindrance between the two largest substituent groups. libretexts.orgwikipedia.org |
| Gauche | The -CH₂NH₂ and -OCHF₂ groups are 60° apart. | Higher than Anti | Significant steric strain is expected, but could be partially offset by favorable dipole-dipole or intramolecular hydrogen bonding interactions. acs.orgupenn.edu |
| Eclipsed | The -CH₂NH₂ and -OCHF₂ groups are 0° apart. | Highest | Severe steric and electronic repulsion makes this conformation highly unstable. youtube.com |
Future Research Directions and Unexplored Avenues
Development of Greener Synthesis Methodologies for 3-(Difluoromethoxy)butan-1-amine
The synthesis of fluorinated organic compounds often relies on harsh reagents and conditions. Future research will undoubtedly focus on developing more environmentally benign methods for the preparation of this compound. Key areas of exploration will include the use of safer fluorinating agents, solvent-free reaction conditions, and energy-efficient processes.
One promising approach is the adoption of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without the need for a solvent. mdpi.com This technique has been successfully applied to the synthesis of fluorinated imines and could be adapted for the synthesis of fluorinated amines. mdpi.com Another avenue is the use of greener fluorinating reagents to replace traditional, more hazardous ones. For instance, the development of solid fluorinating agents or the in-situ generation of reactive fluorine species could minimize risks and waste.
Furthermore, the principles of green chemistry encourage the use of catalysts to improve reaction efficiency and reduce energy consumption. Research into catalytic methods for the introduction of the difluoromethoxy group or the amino group in the synthesis of this compound will be a critical area of focus. The use of copper(II) fluoride (B91410) as a catalyst in the synthesis of fluoroaromatics represents a step towards greener fluorination processes that could potentially be adapted for aliphatic compounds. researchgate.net
| Synthetic Approach | Potential Greener Alternative for this compound Synthesis | Key Advantages |
| Conventional Synthesis | Mechanochemical Synthesis | Reduced solvent waste, potentially lower energy consumption, and faster reaction times. mdpi.com |
| Traditional Fluorinating Agents | Use of solid or in-situ generated fluorinating agents | Enhanced safety, reduced hazardous waste. |
| Stoichiometric Reactions | Catalytic Introduction of Functional Groups | Increased atom economy, lower energy requirements, and improved selectivity. researchgate.net |
Exploration of Novel Reactivity Patterns
The chemical reactivity of this compound is dictated by the interplay between the nucleophilic primary amine and the electron-withdrawing difluoromethoxy group. Future research should aim to elucidate the reactivity of this compound, focusing on selective transformations of either functional group.
The primary amine can undergo a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. The presence of the difluoromethoxy group may influence the basicity and nucleophilicity of the amine, potentially leading to unique reactivity compared to its non-fluorinated counterparts.
Conversely, the difluoromethoxy group itself can be a site of chemical transformation. While generally stable, the C-F bonds can be activated under specific conditions. Research into the selective functionalization of the difluoromethoxy group without affecting the amine would open up new avenues for creating diverse molecular architectures. The ability of difluorocarbene to activate C-N and C-O bonds suggests that the difluoromethoxy group in this molecule could exhibit unconventional reactivity. acs.org
Advanced Catalytic Approaches in Fluorinated Amine Synthesis
Catalysis is a powerful tool for the efficient and selective synthesis of complex molecules. Future research on this compound will likely involve the development of advanced catalytic systems for its synthesis, particularly for controlling stereochemistry. Since this compound is a chiral molecule, the development of enantioselective catalytic methods is of high importance.
Manganese-catalyzed asymmetric hydrogenation of fluorinated imines has emerged as a highly efficient method for producing chiral fluorinated amines with high enantioselectivity. acs.org This approach could be adapted for the synthesis of enantioenriched this compound. Another promising strategy is the use of chiral Brønsted acid catalysts for the enantioselective synthesis of amines. gonzaga.edu
Furthermore, nickel-catalyzed cross-coupling reactions have been successfully employed for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group, providing a practical route to chiral difluoromethylated amines. nih.gov The application of such methods to the synthesis of this compound could provide efficient access to specific stereoisomers.
| Catalytic Strategy | Application to this compound | Potential Outcome |
| Manganese-Catalyzed Asymmetric Hydrogenation | Hydrogenation of a suitable fluorinated imine precursor. acs.org | Enantiomerically enriched this compound. |
| Chiral Brønsted Acid Catalysis | Enantioselective addition of a nitrogen source to a precursor. gonzaga.edu | Access to specific stereoisomers of the target amine. |
| Nickel-Catalyzed Asymmetric Cross-Coupling | Coupling of a difluoromethyl-containing fragment with a suitable partner. nih.gov | Stereocontrolled synthesis of the chiral amine. |
Tandem Reactions and Cascade Processes for Enhanced Efficiency
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, atom economy, and reduced waste. youtube.com Designing such processes for the synthesis of this compound would be a significant step forward.
A potential tandem reaction could involve the hydroaminomethylation of a suitable alkene precursor. acs.orgnih.gov This one-pot reaction combines hydroformylation, condensation with an amine, and hydrogenation to directly produce a more complex amine from a simple starting material. acs.orgnih.gov Adapting this methodology to incorporate a difluoromethoxy-containing substrate could provide a streamlined synthesis of the target molecule.
Another approach could involve a tandem azidation-amidation sequence, which has been developed for the synthesis of secondary amides in continuous flow systems. thieme-connect.com While not directly applicable to primary amine synthesis, the principles of generating a reactive nitrogen intermediate in situ could be adapted for the synthesis of this compound.
Design of Related Fluorinated Amine Analogues with Tunable Chemical Characteristics
Building on the scaffold of this compound, future research will undoubtedly explore the design and synthesis of related analogues with tailored properties. By systematically modifying the structure, it may be possible to fine-tune the compound's physical, chemical, and biological characteristics.
For instance, the length and branching of the alkyl chain could be varied to modulate lipophilicity and conformational flexibility. The introduction of additional functional groups, such as hydroxyl or aryl moieties, could introduce new interaction points for biological targets or alter the compound's reactivity.
Q & A
Q. What synthetic routes are recommended for 3-(Difluoromethoxy)butan-1-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution (e.g., replacing a hydroxyl or halide group with an amine) or reductive amination of ketone precursors. Key steps include:
- Use of catalytic hydrogenation to reduce imine intermediates, ensuring high yield and selectivity .
- Continuous flow reactors for optimized reaction control, reducing by-products and improving purity (>95%) .
- Purification via column chromatography or distillation to isolate the amine. Validate purity using HPLC or GC-MS.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm the amine backbone and difluoromethoxy group (δ ~80 ppm for CF₂ in ¹⁹F NMR) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak matching C₅H₁₂F₂NO) .
- Infrared Spectroscopy (IR) :
- Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-F stretch) .
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Key properties include:
- Solubility : Hydrophilic amine group enhances water solubility, but the difluoromethoxy group increases lipophilicity. Use polar aprotic solvents (e.g., DMSO) for assays .
- Stability : Prone to oxidation; store under inert gas (N₂/Ar) at -20°C.
- pKa : Amine pKa ~10.5; adjust buffer pH (e.g., phosphate buffer, pH 7.4) for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Derivative Synthesis :
- Modify the amine backbone (e.g., alkyl chain length) or difluoromethoxy position. Use Mitsunobu reactions or cross-coupling for functionalization .
- Biological Testing :
- Screen derivatives against targets (e.g., GPCRs, enzymes) using radioligand binding assays or enzyme inhibition assays .
- Data Analysis :
- Correlate structural changes (e.g., logP, steric bulk) with activity using multivariate regression .
Q. What computational approaches predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina to model interactions with receptors (e.g., serotonin transporters). Prioritize targets with docking scores ≤ -7.0 kcal/mol .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor binding stability (50 ns trajectories) to assess residence time and binding modes .
- QSAR Models :
- Train models on datasets of similar amines to predict bioactivity (e.g., IC₅₀ values) .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Validation :
- Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Control Experiments :
- Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts.
- Meta-Analysis :
- Pool data from multiple studies; use Bayesian statistics to identify outliers or confounding variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
